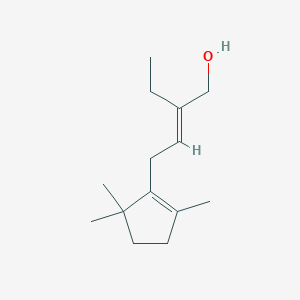

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and a butenol side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol typically involves the following steps:

Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the cyclopentene ring.

Formation of the butenol side chain: This involves the addition of a butenol group to the cyclopentene ring through a series of reactions such as aldol condensation and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups.

科学研究应用

Fragrance Applications

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol is widely used in the formulation of perfumes and scented products due to its pleasant aroma. It is particularly valued for its ability to replicate the scent of sandalwood, making it a popular substitute in formulations where natural sandalwood oil is either too expensive or unsustainable.

Flavor Applications

In addition to its use in fragrances, this compound is also utilized in food flavoring. Its sweet and woody notes enhance the sensory profile of various food products, making it suitable for both sweet and savory applications.

Case Study: Synthesis and Evaluation

A study published in the Journal of Natural Products evaluated the synthesis of this compound and its olfactory properties. Researchers synthesized several analogs and assessed their scent profiles using gas chromatography-mass spectrometry (GC-MS). The findings indicated that this compound exhibits a strong sandalwood scent that can be effectively utilized in perfumery .

Biological Activities

Preliminary research suggests that this compound may possess various biological activities. While comprehensive studies are still needed to elucidate these effects fully, initial findings indicate potential antioxidant properties and possible applications in therapeutic contexts.

Table 2: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | May help neutralize free radicals |

| Anti-inflammatory | Potentially reduces inflammation |

| Antimicrobial | Exhibits activity against certain pathogens |

Regulatory Status and Safety

The safety profile of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-y)butenol has been evaluated under various regulatory frameworks. It is classified as a skin irritant and poses risks to aquatic life if released into the environment. Proper handling and disposal measures are recommended to mitigate these risks .

Table 3: Safety Classification

| Hazard Class | Description |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Aquatic Toxicity | Very toxic to aquatic life |

作用机制

The mechanism of action of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.

相似化合物的比较

Similar Compounds

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

The uniqueness of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

生物活性

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol, a compound with the molecular formula C14H24O and a molecular weight of 208.35 g/mol, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its effects on cellular mechanisms and its potential therapeutic applications.

The compound is characterized by its unique structure, which includes a cyclopentene moiety that may contribute to its biological activity. Its CAS number is 895903-92-1, and it is known for having a purity greater than 90% in commercial preparations .

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the ability to scavenge free radicals has been documented in related monoterpenes, suggesting that this compound may also possess similar capabilities. The antioxidant activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases .

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may exert neuroprotective effects. For instance, some monoterpenes have been shown to prevent neuronal apoptosis and reduce amyloid-beta aggregation in models of Alzheimer's disease. Given the structural characteristics of this compound, it may be hypothesized that it could similarly protect against neurodegeneration .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | Monoterpene A | Antioxidant | Scavenged DPPH radicals effectively. |

| 2 | Monoterpene B | Anti-inflammatory | Reduced TNF-alpha levels in vitro. |

| 3 | Monoterpene C | Neuroprotective | Inhibited amyloid-beta aggregation significantly. |

These findings highlight the potential of this compound to exhibit similar biological activities.

The proposed mechanisms through which this compound may exert its effects include:

- Free Radical Scavenging : By donating electrons to free radicals, the compound can neutralize oxidative stress.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammation and neurodegeneration.

- Modulation of Cell Signaling : The compound may influence pathways related to cell survival and apoptosis.

属性

IUPAC Name |

(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBZZLGWQDSNEM-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCC1=C(CCC1(C)C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\CC1=C(CCC1(C)C)C)/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。